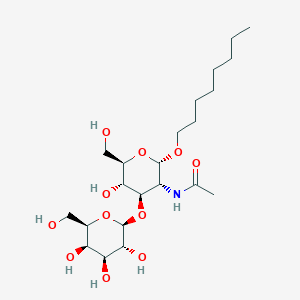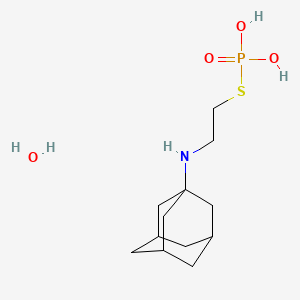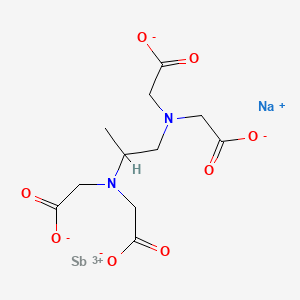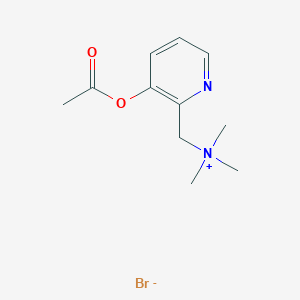
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) typically involves multiple steps. One common method starts with the functionalization of the pyridine ring. The hydroxy group is introduced via a hydroxylation reaction, followed by the formation of the trimethylammonium group through a quaternization reaction with trimethylamine. The final step involves esterification with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the ester to an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Products include pyridine ketones or aldehydes.
Reduction: Products include pyridine alcohols.
Substitution: Products include pyridine derivatives with different halides.
科学的研究の応用
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethylammonium group can interact with negatively charged sites on proteins, while the hydroxy group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Pyridoxine (Vitamin B6): Similar structure with a hydroxy group on the pyridine ring.
Nicotinamide: Contains a pyridine ring with an amide group.
Choline: Features a trimethylammonium group but lacks the pyridine ring.
Uniqueness
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide acetate (ester) is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
66967-89-3 |
|---|---|
分子式 |
C11H17BrN2O2 |
分子量 |
289.17 g/mol |
IUPAC名 |
(3-acetyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17N2O2.BrH/c1-9(14)15-11-6-5-7-12-10(11)8-13(2,3)4;/h5-7H,8H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
GEZQJSJCZVPGGG-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1=C(N=CC=C1)C[N+](C)(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[3-[(2-cyanoethyl)methylamino]-4-methoxyphenyl]-](/img/structure/B13780332.png)
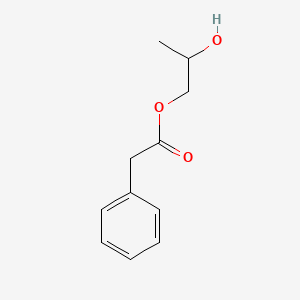
![3-Pyridinecarbonitrile, 5-[(3-chlorophenyl)azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-1-(phenylamino)-](/img/structure/B13780346.png)
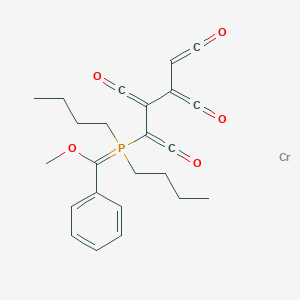
![1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chloropalladium(1+);(Z)-4-hydroxypent-3-en-2-one](/img/structure/B13780348.png)
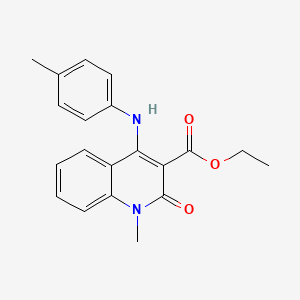
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)

